molecular formula C38H67NO16 B607311 endo-BCN-PEG12-acid CAS No. 2183440-27-7

endo-BCN-PEG12-acid

Katalognummer: B607311
CAS-Nummer: 2183440-27-7
Molekulargewicht: 793.95
InChI-Schlüssel: VLDILOCSPCYAIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of endo-BCN-PEG12-acid involves the conjugation of a BCN group to a PEG chain with a terminal carboxylic acid. The reaction typically requires the use of coupling agents such as EDC or HATU to activate the carboxylic acid, facilitating its reaction with the amine group on the BCN . The reaction is carried out under mild conditions, often in an organic solvent such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities .

Wirkmechanismus

Biologische Aktivität

endo-BCN-PEG12-acid is a versatile compound utilized in various biological applications, primarily due to its unique structural features that facilitate bioconjugation and labeling of biomolecules. This compound incorporates a bicyclononyne (BCN) group that enables rapid, copper-free click chemistry reactions with azide-functionalized molecules, alongside a polyethylene glycol (PEG) spacer that enhances solubility and reduces non-specific interactions. The terminal carboxylic acid group allows for stable amide bond formation with amine-containing molecules.

Target Interactions

The primary interaction targets for this compound are the primary amines (-NH2) found on proteins, peptides, and oligonucleotides. The BCN group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient reaction that does not require copper catalysts, making it suitable for live-cell applications .

Biochemical Pathways

This compound plays a critical role in biochemical pathways involving protein labeling and detection. By conjugating to proteins and other biomolecules, it aids in elucidating their roles in various biological processes. This compound is particularly significant in the synthesis of proteolysis-targeting chimeras (PROTACs), which recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system .

Cellular Effects

The application of this compound in PROTACs allows for the selective degradation of oncogenic proteins, thereby inhibiting cancer cell proliferation and inducing apoptosis. This targeted approach provides precise control over cellular functions by modulating the levels of key regulatory proteins .

Pharmacokinetics

As a PEG-based compound, this compound exhibits favorable solubility in aqueous media, enhancing its bioavailability. Its stability under physiological conditions is crucial for maintaining activity over extended periods, which is essential for therapeutic applications .

Bioorthogonal Labeling

This compound is ideal for bioorthogonal labeling due to its rapid reaction kinetics with azide groups. This property is particularly beneficial for tracking biomolecules in live cells and in vivo studies .

Bioconjugation

The compound serves as a linker to connect various biomolecules, including proteins and peptides, to surfaces or carriers. This capability enhances the specificity and efficacy of diagnostic agents and targeted drug delivery systems .

Surface Modification

In industrial applications, this compound can modify surfaces to improve properties such as biocompatibility and reduce fouling, which is critical in developing advanced materials .

Study on PROTACs

A recent study demonstrated the effectiveness of PROTACs synthesized using this compound in degrading specific target proteins involved in cancer progression. The study highlighted that these PROTACs maintained their efficacy over time, indicating their potential for long-term therapeutic use .

Cytotoxicity Assessment

In vitro cytotoxicity assays have shown that conjugates formed using this compound exhibit selective toxicity towards HER2-positive breast cancer cells while sparing HER2-negative cells. This selectivity underscores the potential of this compound in developing targeted cancer therapies .

Comparative Analysis Table

PropertyThis compoundOther Linkers (e.g., DBCO)
Reaction TypeSPAAC (copper-free)SPAAC (copper-dependent)
SolubilityHigh due to PEG spacerVariable
StabilityStable under physiological conditionsOften less stable
SpecificityHigh specificity for azidesLower specificity
ApplicationPROTAC synthesis, bioorthogonal labelingGeneral bioconjugation

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H67NO16/c40-37(41)7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-39-38(42)55-33-36-34-5-3-1-2-4-6-35(34)36/h34-36H,3-33H2,(H,39,42)(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDILOCSPCYAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H67NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-BCN-PEG12-acid
Reactant of Route 2
Reactant of Route 2
endo-BCN-PEG12-acid
Reactant of Route 3
endo-BCN-PEG12-acid
Reactant of Route 4
Reactant of Route 4
endo-BCN-PEG12-acid
Reactant of Route 5
Reactant of Route 5
endo-BCN-PEG12-acid
Reactant of Route 6
Reactant of Route 6
endo-BCN-PEG12-acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.